molecular formula C15H20N2O4 B4767443 ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate

ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate

Cat. No. B4767443
M. Wt: 292.33 g/mol
InChI Key: BJHTUXCGJYLHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate, also known as IBOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IBOP is a derivative of phenylacetone and is classified as a synthetic compound.

Mechanism of Action

Ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate acts as a reversible inhibitor of MAO, binding to the active site of the enzyme and preventing the metabolism of neurotransmitters. This results in an increase in the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a variety of effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate are complex and depend on a variety of factors, including dose, route of administration, and individual differences in metabolism and genetics. In general, ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have effects on mood, behavior, and cognition. ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate has also been shown to have antioxidant properties and may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

Ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate has several advantages as a research tool, including its potency as a MAO inhibitor, its selectivity for MAO-B over MAO-A, and its ability to cross the blood-brain barrier. However, ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate also has some limitations, including its potential for toxicity at high doses and its potential for non-specific effects on other enzymes and neurotransmitter systems.

Future Directions

There are several potential future directions for research on ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate. One area of interest is the development of more selective MAO inhibitors that target specific isoforms of the enzyme. Another area of interest is the investigation of the neuroprotective effects of ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate and its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research is needed to understand the potential risks and benefits of using ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate as a research tool and to identify any potential long-term effects of exposure to the compound.
In conclusion, ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate is a potent inhibitor of MAO and has been used to investigate the role of MAO in various physiological and pathological processes. While ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate has several advantages as a research tool, it also has some limitations and potential risks. Further research is needed to fully understand the potential of ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate and to identify any potential long-term effects of exposure to the compound.

Scientific Research Applications

Ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate has been used in scientific research to study the activity of monoamine oxidase (MAO), an enzyme responsible for the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate has been shown to be a potent inhibitor of MAO and has been used to investigate the role of MAO in various physiological and pathological processes.

properties

IUPAC Name

ethyl 3-[3-(2-methylpropanoylamino)anilino]-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-4-21-14(19)9-13(18)16-11-6-5-7-12(8-11)17-15(20)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHTUXCGJYLHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC(=CC=C1)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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